Evidence 1: NOG vs DMOG – Direct Enzyme Inhibition Capability in Cell-Free Systems
N-Oxalylglycine (NOG) is a direct-acting competitive inhibitor of purified prolyl 4-hydroxylase, a critical enzyme in collagen maturation. In stark contrast, its prodrug dimethyloxalylglycine (DMOG) shows no inhibitory activity against the purified enzyme, confirming that DMOG cannot substitute for NOG in cell-free experimental systems [1].
| Evidence Dimension | Ki (Inhibition constant) against purified prolyl 4-hydroxylase |
|---|---|
| Target Compound Data | Ki = 1.9 – 7.8 µM |
| Comparator Or Baseline | Dimethyloxalylglycine (DMOG): Not an inhibitor of purified prolyl 4-hydroxylase |
| Quantified Difference | Qualitative difference in activity: NOG is a potent competitive inhibitor (Ki in µM range), while DMOG is completely inactive on the purified enzyme. |
| Conditions | In vitro purified chicken embryo prolyl 4-hydroxylase assay; inhibition competitive with respect to 2-oxoglutarate [1]. |
Why This Matters
For any in vitro biochemical assay using purified enzymes or cell lysates, NOG is the obligatory choice; DMOG will be completely inactive and generate a false-negative result.
- [1] Baader, E., Tschank, G., Baringhaus, K. H., Burghard, H., & Günzler, V. (1994). 'Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues.' Biochemical Journal, 300(Pt 2), 525–530. View Source
